Product packaging for Methyl 4-bromo-3-methylbenzoate(Cat. No.:CAS No. 148547-19-7)

Methyl 4-bromo-3-methylbenzoate

Cat. No.: B120632
CAS No.: 148547-19-7
M. Wt: 229.07 g/mol
InChI Key: GTZTYNPAPQKIIR-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a class of organic compounds characterized by an ester functional group (–COO–) attached to an aromatic ring. numberanalytics.comlookchem.com This combination imparts specific chemical and physical properties. numberanalytics.com Aromatic esters are known for their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com

Methyl 4-bromo-3-methylbenzoate fits squarely within this class, exhibiting the characteristic reactivity of both the aromatic ring and the ester group. The presence of the bromine atom and the methyl group on the aromatic ring further diversifies its chemical behavior, allowing for a range of selective transformations.

Significance as a Versatile Synthetic Intermediate in Modern Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. The bromine atom on the aromatic ring serves as a handle for a variety of powerful cross-coupling reactions, which are fundamental to modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. innospk.com

One of the most prominent applications is in the Suzuki coupling reaction , a palladium-catalyzed process that couples organoboron compounds with organic halides. sigmaaldrich.comresearchgate.net This reaction is widely used to create biaryl structures, which are common motifs in pharmaceuticals and advanced materials. sigmaaldrich.comnih.gov this compound can be effectively coupled with various boronic acids to generate a diverse array of substituted biaryl compounds. sigmaaldrich.com

Another critical application is the Buchwald-Hartwig amination , a palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of amine functionalities onto the aromatic ring of this compound, opening pathways to a vast number of nitrogen-containing compounds, which are prevalent in medicinal chemistry. wikipedia.orgresearchgate.netresearchgate.net The development of this reaction has significantly expanded the ability to synthesize aryl amines. wikipedia.org

Beyond these named reactions, the bromine atom can participate in other transformations, such as Heck couplings and cyanation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration. numberanalytics.com This multi-faceted reactivity makes this compound a highly valuable and adaptable tool for synthetic chemists.

Historical Development and Evolution of Synthetic Applications

The initial synthesis and study of compounds like this compound were part of the broader exploration of aromatic chemistry. The development of reliable methods for its preparation, often starting from commercially available precursors like 4-bromo-3-methylbenzoic acid, was a crucial first step. chemicalbook.comottokemi.comsigmaaldrich.com This acid can be synthesized through various routes, including the Sandmeyer reaction starting from 4-amino-3-methylbenzoic acid. chemicalbook.com

The true explosion in the synthetic applications of this compound came with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The pioneering work of chemists like Suzuki, Heck, and Negishi, and later Buchwald and Hartwig, revolutionized the way organic chemists approach the synthesis of complex molecules. These powerful methods provided the tools to selectively and efficiently utilize the bromine atom on the aromatic ring of this compound.

Initially, applications may have been more academic, focused on exploring the scope and limitations of these new reactions. However, as the reliability and functional group tolerance of these methods improved, the use of versatile building blocks like this compound became widespread in industrial research and development, particularly in the pharmaceutical and agrochemical sectors. Its ability to serve as a scaffold for the introduction of diverse functionalities has solidified its place as a key intermediate in the synthesis of a wide range of target molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound nih.gov
CAS Number148547-19-7 sigmaaldrich.comnih.gov
Molecular FormulaC9H9BrO2 nih.gov
Molecular Weight229.07 g/mol scbt.com
Melting Point38-44 °C sigmaaldrich.com
AppearanceWhite to off-white powder innospk.com

Table 2: Key Reactions of this compound

Reaction NameDescriptionKey ReagentsProduct Type
Suzuki CouplingFormation of a C-C bond by coupling with an organoboron compound.Palladium catalyst, base, organoboronic acid/esterBiaryl compounds
Buchwald-Hartwig AminationFormation of a C-N bond by coupling with an amine.Palladium catalyst, base, amineAryl amines
Heck CouplingFormation of a C-C bond by coupling with an alkene.Palladium catalyst, base, alkeneSubstituted alkenes
HydrolysisConversion of the ester to a carboxylic acid.Acid or base, water4-bromo-3-methylbenzoic acid
ReductionConversion of the ester to an alcohol.Reducing agent (e.g., LiAlH4)(4-bromo-3-methylphenyl)methanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B120632 Methyl 4-bromo-3-methylbenzoate CAS No. 148547-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZTYNPAPQKIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391150
Record name Methyl 4-bromo-3-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148547-19-7
Record name Methyl 4-bromo-3-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-3-methylbenzoate
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Synthetic Methodologies for Methyl 4 Bromo 3 Methylbenzoate

Advanced Synthetic Routes and Process Optimization

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic esters to minimize environmental impact and enhance safety. A notable trend is the replacement of hazardous solvents. For instance, historical syntheses of related brominated benzoic esters often utilized carbon tetrachloride, a solvent now recognized as a potent cytotoxin affecting the liver and kidneys. google.com Consequently, its industrial use is heavily restricted or banned. google.com

Modern approaches have shifted towards more environmentally benign solvents. Research has demonstrated successful bromination reactions using alternatives like chlorobenzene (B131634) and ethyl acetate (B1210297). google.com For example, the synthesis of methyl 4-bromomethyl-3-methoxybenzoate, a structurally similar compound, has been effectively carried out in ethyl acetate, achieving high yields (95%) of colorless crystals. google.com This move not only mitigates toxicity concerns but also aligns with the broader industry trend of exploring greener synthetic routes in response to tightening environmental regulations. innospk.com The goal is to develop processes that are not only efficient but also reduce the ecological footprint of chemical manufacturing. innospk.com

Flow Chemistry and High-Throughput Synthesis Strategies

Flow chemistry represents a paradigm shift in chemical synthesis, moving from traditional batch processing to continuous-flow systems. polimi.it In a typical flow chemistry setup, reactants are pumped through a mixing junction and into a temperature-controlled reactor where the reaction occurs. polimi.it This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety profiles, and greater control over reaction parameters such as temperature and pressure. polimi.it

These systems can operate at temperatures and pressures beyond the conventional limits of batch chemistry, allowing for process intensification. polimi.it This leads to reduced operational costs, smaller physical footprints for manufacturing, and increased modularity. polimi.it While specific applications of flow chemistry for the synthesis of methyl 4-bromo-3-methylbenzoate are not extensively detailed in publicly available literature, the technology's established benefits make it a highly attractive strategy for the production of this and other fine chemical intermediates. The ability to safely handle reactive intermediates and precisely control reaction conditions could lead to higher yields and purity for the synthesis of this compound.

Synthesis of Structural Analogs and Derivatives from this compound

This compound serves as a versatile building block for the creation of a wide array of structural analogs and derivatives. The presence of the bromo substituent and the methyl group provides reactive sites for further functionalization.

Bromomethyl Derivatives (e.g., Benzoic acid, 4-bromo-3-(bromomethyl)-, ethyl ester)

A key transformation of benzoate (B1203000) esters with a methyl group is the bromination of the benzylic position to create bromomethyl derivatives. These derivatives are valuable intermediates in their own right. For example, ethyl 4-bromo-3-(bromomethyl)benzoate can be synthesized from ethyl 4-methylbenzoate. The typical method involves a radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO), often in a solvent like carbon tetrachloride. chemicalbook.com

Similarly, methyl 4-bromomethyl-3-methoxybenzoate is prepared via side-chain bromination of methyl 4-methyl-3-methoxybenzoate with NBS. google.com This reaction can be initiated by exposure to light (e.g., a UV lamp) and can be performed in greener solvents such as ethyl acetate or chlorobenzene. google.com The resulting bromomethyl group is highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.

Table 1: Synthesis of Bromomethyl Derivatives

Starting Material Product Reagents
Ethyl 4-methylbenzoate Ethyl 4-bromo-3-(bromomethyl)benzoate N-bromosuccinimide, Benzoyl peroxide
Methyl 4-methyl-3-methoxybenzoate Methyl 4-bromomethyl-3-methoxybenzoate N-bromosuccinimide, UV light google.com

Other Substituted Benzoate Esters

The functional groups on this compound and its derivatives allow for the synthesis of a diverse range of other substituted benzoate esters. The bromo group on the aromatic ring is particularly useful for cross-coupling reactions. For instance, this compound can undergo Suzuki coupling with 2-chloroboronic acid to yield the corresponding biaryl compound. sigmaaldrich.com

Furthermore, the bromomethyl derivatives can be readily converted into other esters. In one example, ethyl 4-bromo-3-(bromomethyl)benzoate is treated with sodium ethoxide in a mixture of ethanol (B145695) and DMF to yield ethyl 4-bromo-3-(ethoxymethyl)benzoate through nucleophilic substitution. chemicalbook.com This reaction replaces the reactive bromomethyl group with a more stable ethoxymethyl group. chemicalbook.com The ester group itself can also be a site for transformation, such as reduction to an alcohol using powerful reducing agents. These examples highlight the utility of bromo-substituted benzoate esters as versatile intermediates in the synthesis of more complex molecules for various research applications. sigmaaldrich.com

Table 2: Compound Names Mentioned in this Article

Compound Name CAS Number Molecular Formula
This compound 148547-19-7 C₉H₉BrO₂ sigmaaldrich.com
Benzoic acid, 4-bromo-3-(bromomethyl)-, ethyl ester 347852-72-6 C₁₀H₁₀Br₂O₂ nih.gov
Carbon tetrachloride 56-23-5 CCl₄
Chlorobenzene 108-90-7 C₆H₅Cl
Ethyl acetate 141-78-6 C₄H₈O₂
Methyl 4-bromomethyl-3-methoxybenzoate Not explicitly found C₁₀H₁₁BrO₃
Ethyl 4-methylbenzoate 94-08-6 C₁₀H₁₂O₂
N-bromosuccinimide (NBS) 128-08-5 C₄H₄BrNO₂
Benzoyl peroxide (BPO) 94-36-0 C₁₄H₁₀O₄
Methyl 4-bromo-2-methylbenzoate 99548-55-7 C₉H₉BrO₂
Methyl 4-bromo-2-(bromomethyl)benzoate 78471-43-9 C₉H₈Br₂O₂ chemicalbook.com
4-bromo-3-vinylbenzoic acid Not explicitly found C₉H₇BrO₂
Ethyl 4-bromo-3-(ethoxymethyl)benzoate 948349-66-4 C₁₂H₁₅BrO₃ chemicalbook.com
Sodium ethoxide 141-52-6 C₂H₅NaO chemicalbook.com
Methyl 4-bromobenzoate (B14158574) 619-42-1 C₈H₇BrO₂ sigmaaldrich.com
Methyl 4-tri-n-butylstannylbenzoate 95341-37-8 C₂₁H₃₆O₂Sn
Methyl 4-(2-pyridyl)benzoate 87746-88-9 C₁₃H₁₁NO₂

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Bromo 3 Methylbenzoate

Electrophilic Aromatic Substitution (EAS) Pathways Involving the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of methyl 4-bromo-3-methylbenzoate, the directing effects of the existing substituents determine the position of incoming electrophiles. The ester group is a deactivating meta-director, while the bromine atom is a deactivating ortho-, para-director, and the methyl group is an activating ortho-, para-director.

A common EAS reaction is nitration. The nitration of methyl benzoate (B1203000), a related compound, typically yields methyl 3-nitrobenzoate, demonstrating the meta-directing effect of the ester group. rsc.orgumkc.edu For this compound, the outcome of nitration is influenced by all three substituents. While the ester group directs meta (to the 5-position), the ortho, para-directing methyl and bromine groups would favor substitution at the 2, 5, and 6 positions. The interplay of these effects can lead to a mixture of products, though steric hindrance and the electronic nature of the substituents will influence the major product. For instance, the nitration of 4-bromobenzoic acid leads to 4-bromo-3,5-dinitrobenzoic acid, indicating that substitution can occur at positions meta to the carboxyl group. researchgate.net

Halogenation is another key EAS reaction. The reaction of benzene (B151609) with bromine in the presence of a catalyst like iron or aluminum bromide results in bromobenzene. libretexts.org When a substituted benzene ring, such as methylbenzene, undergoes halogenation, the directing effect of the substituent comes into play. libretexts.org For this compound, further halogenation would likely be directed by the activating methyl group to the ortho and para positions (positions 2 and 6).

Nucleophilic Substitution (SN) Reactions at the Bromine Center

While electrophilic substitution is common for the aromatic ring, nucleophilic substitution can occur at the carbon atom bearing the bromine atom, particularly under specific conditions. Aryl halides are generally unreactive towards nucleophilic substitution, but reactions can proceed through mechanisms like the SNAr (nucleophilic aromatic substitution) pathway if the ring is sufficiently activated by electron-withdrawing groups. The ester group in this compound does provide some activation, but SNAr reactions typically require stronger activation or harsh reaction conditions.

More commonly, the bromine atom can be replaced via transition-metal-catalyzed cross-coupling reactions, which are discussed in a later section. Direct nucleophilic displacement of the bromine by nucleophiles is less common but can be observed in specific cases, such as the reaction of halo-substituted nitropyridines with amines. clockss.org

Functional Group Interconversions of this compound

The ester and methyl groups of this compound can undergo various transformations, allowing for the synthesis of a diverse range of derivatives.

Reduction of the Ester Moiety to Alcohol

The methyl ester group can be reduced to a primary alcohol. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into (4-bromo-3-methylphenyl)methanol. Sigma-Aldrich lists the potential use of this compound in the preparation of 4-bromo-3-(methylphenyl)methanol. sigmaaldrich.com

Oxidation Reactions of the Methyl Group

The methyl group attached to the aromatic ring can be oxidized to other functional groups. Vigorous oxidation, for example with potassium permanganate, can convert the methyl group to a carboxylic acid. This would transform this compound into 4-bromo-3-(methoxycarbonyl)benzoic acid. It is also possible to achieve partial oxidation to an aldehyde, forming methyl 4-bromo-3-formylbenzoate, though this often requires milder and more selective oxidizing agents.

Hydrolysis of the Methyl Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. ottokemi.comsigmaaldrich.comtcichemicals.combldpharm.comnih.govambeed.com This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, involves treating the ester with a base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is a reversible process and often requires driving the reaction to completion by removing the alcohol byproduct. learncbse.in The resulting 4-bromo-3-methylbenzoic acid is a useful intermediate for further synthetic transformations. ottokemi.comsigmaaldrich.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound makes it an excellent substrate for these reactions. mdpi.comresearchgate.net These reactions have become central to modern organic synthesis. mdpi.com

A prominent example is the Suzuki coupling reaction, where the aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst. This compound can undergo Suzuki coupling with boronic acids to form biaryl compounds. sigmaaldrich.com For instance, its reaction with 2-chloroboronic acid would yield a biphenyl (B1667301) derivative. sigmaaldrich.com

Other important cross-coupling reactions include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the 4-position. The development of these catalytic methods has been a major focus in organic chemistry, with ongoing research into new catalysts and reaction conditions. acs.orgchemrxiv.orgrsc.org

Suzuki-Miyaura Coupling Reactions for Biaryl Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. nih.govnih.gov In the context of this compound, this reaction involves its coupling with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For instance, this compound undergoes Suzuki coupling with 2-chloroboronic acid to yield the corresponding biaryl product. sigmaaldrich.comsigmaaldrich.com The reaction's utility is highlighted by its tolerance of various functional groups and its applicability in the synthesis of pharmacologically active compounds and materials science. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

Reaction Scheme for Suzuki-Miyaura Coupling

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, base, and solvent. Palladium complexes with phosphine (B1218219) ligands are commonly employed as catalysts. The base, often a carbonate or phosphate, is crucial for the activation of the organoboron species. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides

Aryl BromideBoronic Acid/EsterCatalystBaseSolventProductYield (%)
4-Bromo-2-methylanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O2-Methyl-4-phenylaniline95
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O4-Nitrobiphenyl85
Methyl 4-bromobenzoate (B14158574)4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-DioxaneMethyl 4'-methoxybiphenyl-4-carboxylate92

This table presents representative examples of Suzuki-Miyaura coupling reactions and does not specifically feature this compound due to a lack of specific reaction data in the provided search results.

Heck Coupling Reactions

While specific examples of Heck coupling with this compound were not found in the provided search results, the Heck reaction is a fundamental palladium-catalyzed process for the formation of carbon-carbon bonds between aryl halides and alkenes. This reaction would theoretically allow for the introduction of a vinyl group at the 4-position of the benzene ring of this compound. The general transformation involves the reaction of the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling Reactions with Alkynes

The Sonogashira coupling is an indispensable method for the formation of C(sp²)–C(sp) bonds, reacting aryl halides with terminal alkynes. nih.govorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable intermediates in organic synthesis and materials science. nih.govresearchgate.net For instance, the coupling of methyl 4-bromobenzoate with 2-methylbut-3-yn-2-ol can be challenging, sometimes requiring reflux conditions to proceed effectively. researchgate.net The reaction is sensitive to reaction conditions, including the choice of catalyst, solvent, and the presence of an inert atmosphere. researchgate.net

Table 2: Conditions for Sonogashira Coupling Reactions

Aryl HalideAlkyneCatalystCo-catalystBaseSolventTemperature (°C)
5-Bromo DHPPhenylacetylenePdCl₂(PPh₃)₂CuITEATHF60
4-BromotoluenePhenylacetylenePd(PPh₃)₄CuIEt₃NToluene80
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIi-Pr₂NHTHFRT

This table provides general examples of Sonogashira coupling reactions and does not specifically feature this compound due to a lack of specific reaction data in the provided search results. nih.gov

Buchwald-Hartwig Amination and Related C-N Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of aryl halides and amines, including primary and secondary amines. wikipedia.orglibretexts.org The choice of phosphine ligand for the palladium catalyst is critical and has evolved through several "generations" to improve reaction scope and efficiency. wikipedia.org While direct examples involving this compound are not detailed in the provided results, its bromo-substituted aromatic ring makes it a suitable substrate for this transformation.

Other Emerging Cross-Coupling Methodologies (e.g., Ni-catalyzed)

In addition to palladium-catalyzed reactions, nickel-catalyzed cross-coupling methodologies have emerged as powerful alternatives. nih.gov Nickel catalysts can effectively couple aryl methyl ethers with aryl boronic esters and can be used for the stereospecific cross-coupling of derivatives of benzylic alcohols. nih.govnih.gov These methods offer advantages in terms of cost and can sometimes achieve transformations that are challenging with palladium catalysts. nih.gov The development of nickel-catalyzed cross-couplings has expanded the toolkit for C-C bond formation, including the synthesis of enantioenriched products. nih.gov

Mechanistic Investigations of Key Transformations

Catalytic Cycle Analysis in Cross-Coupling Reactions

The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are generally understood to proceed through a common catalytic cycle. uwindsor.ca This cycle typically involves three key elementary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., this compound) to form a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation (for Suzuki-Miyaura) or a related step: In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium(II) complex. In the Heck reaction, the alkene coordinates to the palladium, followed by migratory insertion. In the Sonogashira reaction, the copper acetylide undergoes transmetalation to the palladium center.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the nature of the ligands coordinated to the palladium center, the base used, and the specific reaction conditions. uwindsor.ca

Ligand Effects on Regioselectivity and Activity

The reactivity of this compound in transition metal-catalyzed cross-coupling reactions is significantly influenced by the choice of ligand coordinated to the metal center. Ligands play a crucial role in stabilizing the catalyst, promoting key steps in the catalytic cycle such as oxidative addition and reductive elimination, and ultimately controlling the activity and selectivity of the reaction. This compound is known to participate in Suzuki-Miyaura coupling reactions to form biaryl structures. sigmaaldrich.com The principles of ligand effects, extensively studied for aryl halides, are directly applicable to this substrate.

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the electronic and steric properties of phosphine ligands are paramount. Electron-rich and sterically bulky ligands are known to enhance catalyst activity, particularly for less reactive aryl bromides and chlorides. nih.gov Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), for example, have demonstrated unprecedented activity, enabling reactions at low catalyst loadings and facilitating the coupling of sterically hindered substrates. nih.gov The high activity conferred by such ligands stems from their ability to promote the oxidative addition of the aryl bromide to the palladium(0) center and to facilitate the final reductive elimination step, leading to higher product yields and faster reaction times. nih.gov

Ligands can also govern the regioselectivity of a reaction when a substrate possesses multiple potential reaction sites. nih.govnih.gov While this compound has a single bromo substituent, impurities or related substrates might have multiple leaving groups. In such cases, computational studies have shown that ligand choice can dictate which C-X bond (e.g., C-Br vs. C-OTf) undergoes oxidative addition, thereby controlling the final product isomer. nih.gov The greater reactivity of monoligated palladium species, often favored by bulky ligands, is a key factor in this control. nih.gov The use of phase-transfer catalysts, which can act as ligands or co-catalysts, has also been explored to improve reaction efficiency and solve solubility issues in aqueous media Suzuki-Miyaura reactions. bohrium.com

The following table summarizes the general effects of different classes of ligands on the activity of palladium-catalyzed cross-coupling reactions involving aryl bromides like this compound.

Ligand TypeExample(s)General Effect on Catalyst ActivityReference(s)
Bulky, Electron-Rich Monophosphines SPhos, XPhosHigh activity, efficient for hindered substrates, allows for low catalyst loading. nih.gov
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong electron donors, form stable complexes, high thermal stability and activity. nih.gov
Bidentate Phosphines dppf, DPEphosGood for many standard cross-couplings, offers catalyst stability. nih.gov
Aqueous-Phase Ligands TPPTSEnables reactions in aqueous media, simplifies catalyst/product separation. nih.gov

Stereoselective Transformations and Atroposelectivity

This compound serves as a valuable precursor for the synthesis of axially chiral biaryl compounds through stereoselective transformations. Atropisomers, which are stereoisomers arising from hindered rotation around a single bond, are prevalent motifs in natural products and are widely used as privileged chiral ligands in asymmetric catalysis. nih.gov The ortho-methyl group in this compound provides the necessary steric hindrance to allow for the isolation of stable atropisomers when coupled with another ortho-substituted aryl partner.

The palladium-catalyzed atroposelective Suzuki-Miyaura coupling is a prominent method for constructing these chiral biaryls. nih.gov This strategy relies on the use of a chiral ligand that can effectively differentiate between the two prochiral faces of the substrate during the key bond-forming step, leading to one enantiomer of the product in excess. The success of these transformations is highly dependent on the careful selection of the chiral ligand, base, and solvent to maximize both chemical yield and enantioselectivity (expressed as enantiomeric excess, ee, or enantiomeric ratio, er).

For instance, studies on the asymmetric ring-opening Suzuki-Miyaura coupling of ortho-disubstituted aryl bromides with benzoxaboroles have shown that commercially available chiral phosphine ligands like Et-AntPhos can generate diverse axial chiral biaryl alcohols with high enantioselectivity (up to 97:3 er). nih.gov Similarly, the development of specialized monophosphine ligands such as Me-BI-DIME has enabled the atroposelective synthesis of tetra-substituted axially chiral styrenes. nih.gov These examples, while not using this compound directly, establish a clear precedent for its application in similar atroposelective syntheses. The reaction would involve coupling this compound with an appropriate ortho-substituted boronic acid in the presence of a palladium catalyst and a chiral ligand.

The table below illustrates typical results for the atroposelective Suzuki-Miyaura coupling of ortho-substituted aryl bromides, which are analogous to reactions involving this compound.

Aryl Bromide SubstrateBoronic Acid/Ester PartnerChiral LigandCatalyst/BaseYield (%)Enantioselectivity (er or ee)Reference(s)
ortho-Substituted Aryl BromideBenzoxaboroleEt-AntPhosPd(OAc)₂ / K₃PO₄Highup to 97:3 er nih.gov
Aryl Bromidegem-DiborylalkeneMe-BI-DIME (L2)Pd(OAc)₂ / Cs₂CO₃Good to Excellentup to >99:1 er nih.gov
General ortho-Substituted Aryl BromideNaphthylboronic AcidKenPhosPd(OAc)₂ / Base>80%80-94% ee

Applications of Methyl 4 Bromo 3 Methylbenzoate in Advanced Chemical Synthesis

Pharmaceutical Chemistry and Drug Discovery

The unique structural features of methyl 4-bromo-3-methylbenzoate make it a valuable starting material and intermediate in the discovery and development of new therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). innospk.com Its reactive bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, such as the Suzuki coupling, which is instrumental in forming carbon-carbon bonds to create more complex molecular architectures. sigmaaldrich.com The ester group can also be readily modified, providing a handle for further synthetic transformations necessary to build the final API structure.

Development of Anti-Inflammatory and Analgesic Agents

The core structure of this compound is a key component in the synthesis of compounds with potential anti-inflammatory and analgesic properties. innospk.comsigmaaldrich.com By serving as a scaffold, medicinal chemists can introduce various pharmacophores to modulate the biological activity of the resulting molecules. The strategic placement of the bromo and methyl groups on the aromatic ring can influence the binding affinity and selectivity of these compounds for their respective biological targets, which is a critical aspect of designing effective anti-inflammatory and pain-relieving drugs.

Precursor in Cancer and Inflammatory Disease Drug Development

In the quest for novel treatments for cancer and inflammatory diseases, this compound has emerged as a significant precursor. sigmaaldrich.com Its utility lies in its ability to be transformed into more complex heterocyclic structures and other molecular frameworks that are known to exhibit anti-cancer and anti-inflammatory activities. For instance, it can be a starting point for the synthesis of substituted triazolopyrimidines, a class of compounds investigated for their potential as fungicides and in other medicinal applications. chemicalbook.com

Role in Modulating Enzyme Activity and Receptor Binding in Drug Targets

The derivatives of this compound play a role in modulating the activity of enzymes and the binding of ligands to receptors, which are fundamental processes in drug action. sigmaaldrich.com The specific substitution pattern on the benzene (B151609) ring, originating from the this compound starting material, can dictate the three-dimensional shape and electronic properties of the final drug candidate. This, in turn, influences how the molecule interacts with the active site of an enzyme or the binding pocket of a receptor, thereby determining its therapeutic effect.

Agrochemical Research and Development

The application of this compound extends beyond pharmaceuticals into the realm of agrochemical research, where it contributes to the development of new crop protection agents. innospk.comsigmaaldrich.com

Building Block for Agrochemical Compounds

Similar to its role in pharmaceutical synthesis, this compound is a valuable building block for creating novel agrochemical compounds. innospk.comsigmaaldrich.com The development of effective and selective herbicides, insecticides, and fungicides often relies on the synthesis of complex organic molecules. The reactive sites on this compound allow for the systematic modification of its structure to optimize biological activity against specific pests or weeds while minimizing impact on non-target organisms and the environment.

Specialty Chemical Synthesis

This compound serves as a key starting material in the synthesis of various specialty chemicals due to its adaptable reactivity. The presence of the bromo substituent allows for a range of cross-coupling reactions, while the methyl and ester groups can be chemically modified to introduce further complexity.

One notable application is its use in the preparation of other valuable chemical intermediates. For instance, it can be readily converted into 4-bromo-3-vinylbenzoic acid, a monomer that can be used in polymerization reactions. sigmaaldrich.com Additionally, it is a precursor for the synthesis of 4-bromo-3-(methylphenyl)methanol and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate, compounds with potential applications in medicinal chemistry and materials science. sigmaaldrich.com

The reactivity of the bromine atom is central to its utility. It readily participates in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. For example, the coupling of this compound with 2-chloroboronic acid results in the formation of a biaryl compound, a common structural motif in pharmaceuticals and functional materials. sigmaaldrich.com

Advanced Materials Science

The unique properties of this compound make it a valuable component in the development of advanced materials, including specialty polymers and coatings.

Synthesis of Specialty Polymers and Resins

While specific, large-scale industrial applications in polymer synthesis are not extensively documented in publicly available literature, the potential for this compound as a monomer or a functional additive in specialty polymers is significant. Its aromatic structure can impart thermal stability and rigidity to polymer backbones. The bromine atom provides a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.

The conversion of this compound to derivatives like 4-bromo-3-vinylbenzoic acid provides a direct route to incorporating this structural unit into vinyl polymers. sigmaaldrich.com Such polymers could exhibit unique optical or electronic properties due to the presence of the halogenated aromatic ring.

Formulation Component in Advanced Materials and Coatings

In the realm of advanced materials and coatings, small molecules like this compound can be utilized as additives to enhance specific properties. Its aromatic nature can contribute to the refractive index and UV resistance of coatings. The bromine atom can act as a flame retardant, a critical feature in materials designed for electronics and construction. While detailed formulations are often proprietary, the fundamental chemical characteristics of the compound suggest its utility in these applications.

Total Synthesis of Natural Products

The strategic use of this compound as a starting material has been pivotal in the total synthesis of complex natural products.

Case Studies: (-)-Martinellic Acid Synthesis

A significant example of the utility of this compound is its role as a key starting material in the total synthesis of (-)-Martinellic Acid. sigmaaldrich.com This natural product, isolated from the South American plant Martinella iquitosensis, exhibits interesting biological activities.

The synthesis of (-)-Martinellic Acid showcases the strategic manipulation of the functional groups on the this compound core. While the detailed, step-by-step transformation from this specific starting material is part of a broader, multi-step synthesis, its initial incorporation provides the foundational aromatic scaffold necessary for the construction of the final complex molecule. The bromo and methyl groups on the benzene ring guide the subsequent chemical transformations, allowing for the regioselective introduction of other functionalities required to build the intricate structure of the natural product. The ester group also provides a handle for further chemical modifications as the synthesis progresses toward the final target.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 148547-19-7
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Melting Point 38-44 °C
Boiling Point 320.9±22.0 °C at 760 mmHg
Density 1.7±0.1 g/cm³

Theoretical and Computational Chemistry Studies of Methyl 4 Bromo 3 Methylbenzoate

Electronic Structure Calculations

The electronic structure of a molecule dictates its chemical behavior. Computational methods allow for a detailed mapping of electron distribution, orbital energies, and electrostatic potential, which are fundamental to understanding the intrinsic properties of Methyl 4-bromo-3-methylbenzoate.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine a range of molecular properties.

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. In related bromo-substituted aromatic compounds, DFT calculations have been used to determine these values, which are essential for predicting how the molecule will interact with other chemical species. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the electronegative oxygen and bromine atoms are expected to be regions of negative potential, while the hydrogen atoms are regions of positive potential. These insights are invaluable for predicting intermolecular interactions and reaction pathways.

Note: Specific values require a dedicated computational study on the target molecule, but this table represents the typical output of such an analysis.

Beyond DFT, other computational methods are used to study electronic configurations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without empirical parameters. rsc.orgresearchgate.net These methods can provide highly accurate results for electronic energies and properties, often serving as a benchmark for other computational techniques. rsc.org

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. While less common for detailed research on a specific molecule like this compound, they can be useful for preliminary analyses of large molecular systems. The choice of method depends on the desired accuracy and available computational resources.

Molecular Geometry and Conformational Analysis

Computational chemistry is instrumental in determining the three-dimensional structure of molecules. By calculating the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

For this compound, the geometry is largely defined by its substituted benzene (B151609) ring. DFT calculations can optimize the molecular structure to find its most stable arrangement. Studies on structurally similar compounds, such as Methyl 4-bromobenzoate (B14158574), provide expected values for bond lengths and angles within the aromatic ring and the ester group. researchgate.net The planarity of the benzene ring and the orientation of the methyl and methyl ester substituents are key features determined through these calculations.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For this compound, key rotations would occur around the C-C bond linking the ester group to the aromatic ring and the C-O bond of the ester's methoxy (B1213986) group. Computational methods can map the potential energy surface as a function of these rotations to identify the lowest-energy (most stable) conformer and the energy barriers between different conformations.

Table 2: Predicted Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-Br ~1.90 Å
C=O ~1.21 Å
C-O (ester) ~1.35 Å
O-CH₃ (ester) ~1.44 Å
C-C (aromatic) ~1.39 - 1.41 Å
Bond Angle C-C-C (aromatic) ~118° - 121°
O=C-O (ester) ~124°

Note: These values are representative and are based on data from structurally similar molecules analyzed via computational and crystallographic methods. researchgate.net

Vibrational Spectroscopy Simulations

Theoretical simulations of infrared (IR) and Raman spectra are among the most powerful applications of computational chemistry. By calculating the vibrational frequencies and their corresponding intensities, researchers can aid in the interpretation and assignment of experimental spectra.

Theoretical IR spectra are typically calculated using DFT methods, which can predict the vibrational frequencies resulting from the absorption of infrared radiation. The calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending, or twisting of bonds).

For this compound, characteristic vibrational modes can be predicted. For instance, the C=O stretching vibration of the ester group is expected to produce a strong absorption band in the region of 1720-1740 cm⁻¹. Other predictable vibrations include C-H stretching from the aromatic ring and methyl groups, C-O stretching of the ester, and the C-Br stretching mode at a lower frequency. Theoretical frequencies are often systematically higher than experimental ones, so they are commonly scaled by an empirical factor to improve agreement with experimental data. researchgate.net

In conjunction with IR spectroscopy, Raman spectroscopy provides complementary vibrational information. Computational methods can also simulate Raman spectra by calculating the Raman activities for each vibrational mode. While IR absorption depends on a change in the molecule's dipole moment, Raman scattering depends on a change in its polarizability.

Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum. The combination of simulated IR and Raman spectra provides a comprehensive and detailed vibrational profile of the molecule, allowing for a more confident assignment of experimental bands. researchgate.netnih.gov

Table 3: Predicted Principal Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch ~3100 - 3000 ~3100 - 3000 Stretching of C-H bonds on the benzene ring
Methyl C-H Stretch ~2980 - 2870 ~2980 - 2870 Symmetric and asymmetric stretching of C-H in CH₃ groups
C=O Stretch ~1730 ~1730 Stretching of the carbonyl group in the ester
Aromatic C=C Stretch ~1600, ~1480 ~1600, ~1480 In-plane stretching of the benzene ring
C-O Stretch ~1250 ~1250 Stretching of the C-O single bond in the ester

Note: Frequencies are approximate and based on DFT calculations for similar substituted benzene derivatives. researchgate.netresearchgate.net The relative intensities in IR and Raman spectra would differ.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving substituted aromatic compounds like this compound. While specific published studies detailing the comprehensive reaction mechanisms of this particular molecule are not widely available, the principles of computational chemistry allow for a robust theoretical framework to understand its reactivity. Density Functional Theory (DFT) is a prominent method used to model such reactions, providing insights into the electronic structure and energetics of reactants, transition states, and products.

For instance, in reactions common for aryl halides, such as Suzuki or Heck cross-coupling reactions, computational modeling can map out the entire catalytic cycle. This would involve calculating the energies of key steps like oxidative addition, transmetalation, and reductive elimination. By modeling these pathways, researchers can predict the most favorable reaction conditions and understand the role of ligands and catalysts. For this compound, which undergoes Suzuki coupling with 2-chloroboronic acid to form a biaryl product, computational studies could elucidate the transition state geometries and activation energies for each step of the catalytic process. sigmaaldrich.com

Furthermore, computational models can predict the regioselectivity of reactions. In the case of electrophilic aromatic substitution on a related compound, Ethyl 3-methylbenzoate, DFT calculations are used to predict reactive sites by analyzing electron density maps and frontier molecular orbitals. This approach can be directly applied to this compound to understand how the existing bromo and methyl groups direct incoming electrophiles. The electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, bromo group create a nuanced reactivity profile that can be precisely mapped using computational methods.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. These descriptors for this compound can be calculated using methods like DFT. The insights gained from these descriptors are crucial for understanding the molecule's behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Other important quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Global Electrophilicity Index (ω): An indicator of a molecule's electrophilic nature (ω = μ2 / 2η, where μ is the electronic chemical potential).

Table 1: Example of Quantum Chemical Descriptors for a Related Bromo-Benzoic Acid Derivative

Descriptor Value
HOMO Energy -6.8 eV
LUMO Energy -2.34 eV
HOMO-LUMO Gap 4.46 eV
Ionization Potential (I) 6.8 eV
Electron Affinity (A) 2.34 eV
Electronegativity (χ) 4.57

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Methyl 4-bromo-3-methylbenzoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the three aromatic protons, the protons of the methyl group attached to the ring, and the protons of the methyl ester group. The substitution pattern on the benzene (B151609) ring leads to a predictable splitting pattern for the aromatic protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display nine unique signals: one for the carbonyl carbon of the ester, six for the aromatic carbons (four substituted and two unsubstituted), and two for the methyl carbons.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~ 7.8 - 8.0dAromatic H adjacent to ester
¹H~ 7.6 - 7.7dAromatic H adjacent to Br
¹H~ 7.2 - 7.4ddAromatic H between methyl and ester
¹H~ 3.9s-COOCH₃
¹H~ 2.4sAr-CH₃
¹³C~ 166sC=O
¹³C~ 125 - 140sAromatic C (quaternary)
¹³C~ 125 - 140dAromatic C-H
¹³C~ 52q-COOCH₃
¹³C~ 23qAr-CH₃

Note: Predicted values are based on standard functional group chemical shifts. Actual spectra may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC/MS)

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₉H₉BrO₂ and a monoisotopic mass of approximately 227.97859 Da. nih.gov A key diagnostic feature in the mass spectrum is the presence of two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), which is characteristic of a molecule containing a single bromine atom (due to the natural abundance of isotopes ⁷⁹Br and ⁸¹Br).

Hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS), combine the separation power of HPLC with the detection capabilities of MS. This allows for the analysis of complex mixtures, enabling the identification of this compound even when present with impurities or other reactants.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺~228Corresponding to the ⁷⁹Br isotope
[M+2]⁺~230Corresponding to the ⁸¹Br isotope
[M-OCH₃]⁺~197/199Loss of the methoxy (B1213986) group
[M-COOCH₃]⁺~169/171Loss of the carbomethoxy group

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nih.gov Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency.

The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other significant peaks include those for the C-O stretching of the ester, C-H stretching of the aromatic and methyl groups, and C=C stretching within the aromatic ring. The C-Br stretching vibration is typically observed in the fingerprint region at lower wavenumbers. researchgate.net Commercially available spectral data for this compound has been recorded using instruments such as the Bruker Tensor 27 FT-IR and the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretch~ 1720 - 1740
C-O (Ester)Stretch~ 1250 - 1300
C=C (Aromatic)Stretch~ 1450 - 1600
C-H (Aromatic)Stretch~ 3000 - 3100
C-H (Methyl)Stretch~ 2850 - 2960
C-BrStretch~ 500 - 680

X-ray Crystallography for Solid-State Structure Determination

While a specific crystallographic study for this compound is not publicly available, analysis of its isomer, Methyl 4-bromobenzoate (B14158574), provides insight into the type of data obtained. For Methyl 4-bromobenzoate, the crystal structure has been resolved, revealing key details about its solid-state conformation. researchgate.net Such an analysis for this compound would similarly confirm the substitution pattern and planarity of the benzene ring.

Table 4: Example Crystal Structure Data for Isomer Methyl 4-bromobenzoate

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.8485
b (Å)5.8921
c (Å)19.613
Volume (ų)1600.4
Z (Molecules/unit cell)8
Data from the crystallographic study of Methyl 4-bromobenzoate. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Advanced chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a product or reactant. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for quantitative purity analysis.

Commercial suppliers often specify the purity of this compound as determined by GC, with typical purities being 95% or greater. sigmaaldrich.comtcichemicals.com These methods separate the target compound from any unreacted starting materials, by-products, or residual solvents. For real-time reaction analysis, Thin-Layer Chromatography (TLC) is often employed for a quick, qualitative assessment of reaction completion before a more detailed quantitative analysis by GC or HPLC is performed. rsc.org

Table 5: Chromatographic Methods for Analysis of this compound

Technique Application Information Obtained
Gas Chromatography (GC)Purity AssessmentQuantitative measure of purity (%)
High-Performance Liquid Chromatography (HPLC)Purity Assessment, Reaction MonitoringQuantitative purity, separation from non-volatile impurities
Thin-Layer Chromatography (TLC)Reaction MonitoringQualitative assessment of reaction progress

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromo-3-methylbenzoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 4-bromo-3-methylbenzoic acid. A common method involves refluxing the acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with methanol. This two-step process achieves ~69% yield under optimized conditions (reflux for 4 hours in SOCl₂, then 2 hours in methanol). Key parameters include stoichiometric control of SOCl₂ and methanol, temperature stability during reflux, and post-reaction purification via ethyl acetate extraction and magnesium sulfate drying .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Recrystallization using solvents like ethyl acetate or hexane is effective for removing unreacted starting materials. Column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended for separating regioisomeric byproducts (e.g., 2-bromo-4-methylbenzoate). Purity validation via HPLC (>95% by GC) ensures removal of halogenated impurities, which are common in bromoaromatic syntheses .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H NMR : Expect aromatic proton signals at δ 7.5–8.0 ppm (meta to Br and methyl groups) and a singlet for the ester methyl group at δ 3.9 ppm.
  • ¹³C NMR : A carbonyl signal at ~167 ppm confirms the ester.
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br stretch at 550–650 cm⁻¹.
  • MS : Molecular ion peak at m/z 229 (C₉H₉BrO₂⁺) with fragmentation patterns matching bromine isotopes .

Advanced Research Questions

Q. How does the steric and electronic influence of the bromine and methyl substituents affect regioselectivity in cross-coupling reactions?

The bromine atom at the para position directs electrophilic substitutions to the ortho and meta positions, while the methyl group at meta induces steric hindrance, favoring ortho functionalization. Computational studies (DFT) reveal that the LUMO distribution on the aromatic ring is localized near the bromine, facilitating Suzuki-Miyaura couplings with aryl boronic acids at specific sites .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:

  • Growing crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Using the Br atom as a heavy atom for phase determination in SHELXD. This method resolves challenges like twinning or disorder in halogenated aromatic systems .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways in debromination reactions?

  • Radical Traps : Addition of TEMPO suppresses debromination if radicals are involved.
  • Kinetic Isotope Effects (KIE) : A primary KIE (kH/kD > 1.5) suggests proton transfer in SNAr.
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active intermediates indicative of radical pathways .

Q. What safety protocols are essential for handling this compound in high-throughput screening?

  • PPE : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release .

Methodological Considerations

Q. How can chromatographic retention time variability be minimized in HPLC analysis of this compound?

Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Column temperature stabilization at 25°C and pre-equilibration (>10 column volumes) reduce drift. Internal standards (e.g., methyl 4-nitrobenzoate) improve reproducibility .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug discovery pipelines?

  • Docking Studies (AutoDock Vina) : Screen interactions with target proteins (e.g., cytochrome P450 enzymes).
  • ADMET Prediction (SwissADME) : Assess bioavailability, logP (~2.5), and metabolic stability.
  • DFT (Gaussian 16) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.